molecular formula C47H78O17 B1240082 Phanoside

Phanoside

Cat. No.: B1240082
M. Wt: 915.1 g/mol
InChI Key: QPVFDQPDNPJKSV-WBQLDLOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phanoside is a natural product found in Gynostemma pentaphyllum with data available.

Scientific Research Applications

1. Insulin Secretion Stimulation

Phanoside, a gypenoside isolated from Gynostemma pentaphyllum, has been shown to stimulate insulin secretion from rat pancreatic islets. This effect appears to be exerted distal to K-ATP channels and L-type Ca2+ channels in the exocytotic machinery of B-cells (Hoa et al., 2007).

2. Novel Insulin-releasing Substance

This compound is identified as a novel saponin and a dammarane-type saponin, stimulating insulin release in vitro. It demonstrates dose-dependent insulin-releasing activities and enhances plasma insulin levels when given orally to rats (Norberg et al., 2004).

3. Phenylethanoid Glycoside Isolation

Research on the isolation and purification of phenylethanoid glycosides, including this compound, from various plants has been conducted. High-speed counter-current chromatography techniques are used, contributing to the understanding of the chemical structure and potential uses of these compounds (Li et al., 2008).

4. Aldose Reductase Inhibitory Activity

Studies have investigated the inhibitory effect of phenolic glycosides, including acteoside (related to this compound), on rat lens aldose reductase. This research suggests potential applications in preventing or treating diabetic complications (Li et al., 2013).

5. Teratogenic Effects Study

Research on verbascoside, a phenyl propanoid glycoside related to this compound, explores its effects on pregnancy outcomes in mice. This study contributes to understanding the safety profile of such compounds during organogenesis (Etemad et al., 2016).

6. Antioxidant Activity

Studies on phenolic compounds, including those related to this compound, from various plant extracts have demonstrated antioxidant activities. This research aids in understanding the potential health benefits of these compounds (Wang et al., 1998).

Properties

Molecular Formula

C47H78O17

Molecular Weight

915.1 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(3S,8R,10R,13S,14R,17S)-17-[(2R,3S,5R)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C47H78O17/c1-21(2)17-23-18-47(57,42(56)60-23)25-11-15-45(7)24(25)9-10-29-44(6)14-13-30(43(4,5)28(44)12-16-46(29,45)8)62-41-38(64-39-35(54)33(52)31(50)22(3)59-39)37(26(49)20-58-41)63-40-36(55)34(53)32(51)27(19-48)61-40/h17,22-42,48-57H,9-16,18-20H2,1-8H3/t22-,23+,24+,25+,26-,27-,28?,29?,30+,31-,32-,33+,34+,35+,36-,37+,38+,39-,40+,41+,42-,44+,45-,46-,47+/m1/s1

InChI Key

QPVFDQPDNPJKSV-WBQLDLOFSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3CC[C@@]4(C5CC[C@H]6[C@H](CC[C@]6([C@@]5(CCC4C3(C)C)C)C)[C@]7(C[C@@H](O[C@H]7O)C=C(C)C)O)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C7(CC(OC7O)C=C(C)C)O)C)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C7(CC(OC7O)C=C(C)C)O)C)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O

Synonyms

21,23-epoxy-3,20,21-trihydroxydammar-24-ene-3-O-(alpha-D-rhamnopyranosyl-1-2)-(beta-D-glucopyranosyl-1-3)-beta-D-lyxopyranoside
21,23-epoxy-3,20,21-trihydroxydammar-24-ene-3-O-(rhamnopyranosyl-1-2)-(glucopyranosyl-1-3)lyxopyranoside
phanoside

Origin of Product

United States

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